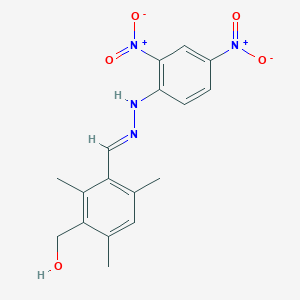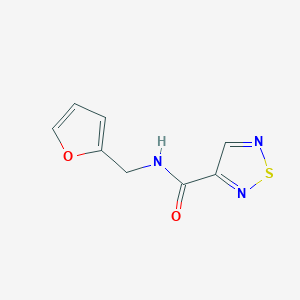
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone, also known as DNPH, is a chemical compound that is commonly used in scientific research. DNPH is a derivative of hydrazine and is frequently used to detect the presence of carbonyl groups in organic compounds. DNPH is a yellow-orange crystalline powder that is highly reactive and is often used in laboratory experiments.
作用机制
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone reacts with carbonyl groups in organic compounds to form a yellow-orange precipitate. The reaction is highly specific and only occurs with carbonyl groups, making this compound a valuable tool for researchers studying the structure and function of organic compounds.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects. It is a reactive compound that is used solely for laboratory experiments.
实验室实验的优点和局限性
One advantage of using 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone in laboratory experiments is its high specificity for carbonyl groups. This makes it a valuable tool for researchers studying the structure and function of organic compounds. However, this compound is a highly reactive compound and must be handled with care to avoid accidents or contamination of samples.
List of
未来方向
1. Development of new methods for the synthesis of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone.
2. Investigation of the mechanism of action of this compound.
3. Development of new applications for this compound in scientific research.
4. Investigation of the potential toxicity of this compound and its effects on the environment.
5. Development of new techniques for the detection and quantification of this compound in laboratory samples.
合成方法
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone can be synthesized through a reaction between 2,4-dinitrophenylhydrazine and 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde. The reaction takes place in the presence of a solvent such as ethanol or methanol and is typically carried out at room temperature. The resulting product is a yellow-orange crystalline powder that is highly reactive and is often used in laboratory experiments.
科学研究应用
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (2,4-dinitrophenyl)hydrazone is commonly used in scientific research to detect the presence of carbonyl groups in organic compounds. This compound reacts with carbonyl groups to form a yellow-orange precipitate, which can be easily detected and quantified. This makes this compound a valuable tool for researchers studying the structure and function of organic compounds.
属性
IUPAC Name |
[3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-2,4,6-trimethylphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-10-6-11(2)15(9-22)12(3)14(10)8-18-19-16-5-4-13(20(23)24)7-17(16)21(25)26/h4-8,19,22H,9H2,1-3H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQGHNIWJCCCMI-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CO)C)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1CO)C)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)
![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)




![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)


![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)

